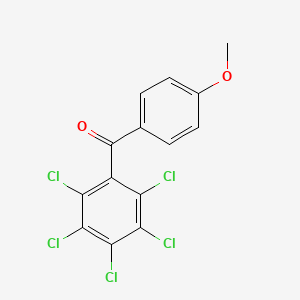
(4-Methoxyphenyl)(pentachlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)(pentachlorophenyl)methanone is an organic compound with the molecular formula C14H9Cl5O2 It is a derivative of methanone, where one phenyl ring is substituted with a methoxy group and the other with five chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(pentachlorophenyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with pentachlorobenzene in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Reactants: 4-methoxybenzoyl chloride and pentachlorobenzene.
Base: A strong base such as sodium hydride or potassium carbonate.
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)(pentachlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (4-methoxyphenyl)(pentachlorophenyl)ketone.
Reduction: Formation of (4-methoxyphenyl)(pentachlorophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxyphenyl)(pentachlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)(pentachlorophenyl)methanone involves its interaction with specific molecular targets. The methoxy and pentachlorophenyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: Known for its cytotoxic properties and ability to inhibit tubulin polymerization.
(4-Chlorophenyl)(4-methoxyphenyl)methanone: Another derivative with different substituents, affecting its chemical and biological properties.
Uniqueness
(4-Methoxyphenyl)(pentachlorophenyl)methanone is unique due to the presence of five chlorine atoms on one phenyl ring, which significantly influences its reactivity and potential applications. This compound’s distinct structure allows for specific interactions that are not observed with other similar compounds.
Propriétés
Numéro CAS |
60921-36-0 |
|---|---|
Formule moléculaire |
C14H7Cl5O2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-(2,3,4,5,6-pentachlorophenyl)methanone |
InChI |
InChI=1S/C14H7Cl5O2/c1-21-7-4-2-6(3-5-7)14(20)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
Clé InChI |
UQPAIZCGSKLAJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


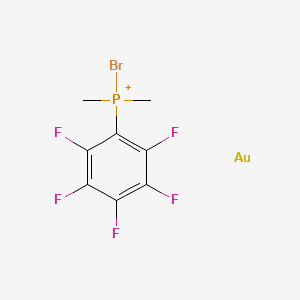
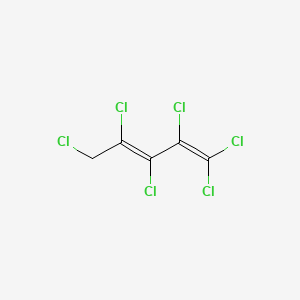
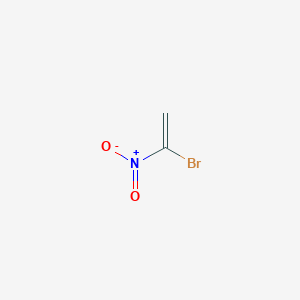
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
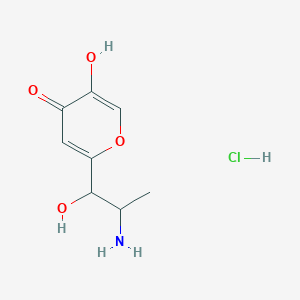

![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
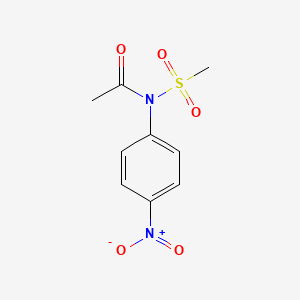
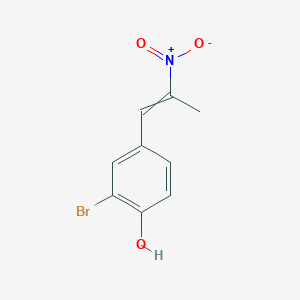
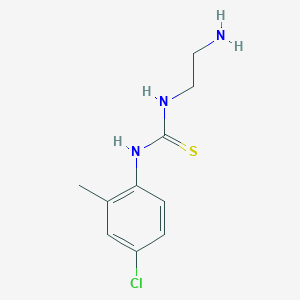
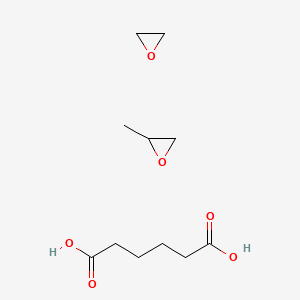
![1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14605551.png)
